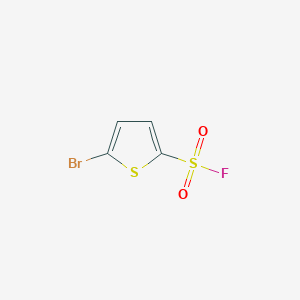

5-Bromothiophene-2-sulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromothiophene-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLKSNCDWSSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108158-00-5 | |

| Record name | 5-Bromothiophene-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromothiophene-2-sulfonyl fluoride chemical properties

An In-depth Technical Guide to 5-Bromothiophene-2-sulfonyl Fluoride: Properties, Reactivity, and Applications

Introduction

In the landscape of modern chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. This compound stands out as a bifunctional reagent of significant interest. It elegantly combines the well-established biological relevance of the thiophene nucleus with the unique and powerful reactivity of the sulfonyl fluoride group.[1][2] The thiophene ring is a privileged pharmacophore, a core component in numerous FDA-approved drugs, valued for its diverse biological attributes.[3]

Simultaneously, the sulfonyl fluoride moiety has risen to prominence as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Championed by Nobel laureate K. Barry Sharpless, SuFEx is hailed as a next-generation "click chemistry" reaction.[4][5] This is due to the remarkable balance of stability and reactivity inherent to the S(VI)-F bond. Sulfonyl fluorides are exceptionally stable under a wide range of conditions, including in aqueous environments and in the presence of many common reagents, yet they can be triggered to react with high efficiency and selectivity with nucleophiles.[4][5][6]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists. It delves into the core chemical properties, synthetic methodologies, and diverse applications of this compound, providing the field-proven insights necessary to leverage this versatile molecule for the creation of novel therapeutics and advanced materials.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, and its utility is underpinned by its distinct physicochemical characteristics. Its stability is a key advantage; unlike the more reactive sulfonyl chlorides, the sulfonyl fluoride is resistant to hydrolysis and reduction, allowing for greater flexibility in multi-step synthetic sequences.[4][5][7]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 108158-00-5 | [8] |

| Molecular Formula | C₄H₂BrFO₂S₂ | [8] |

| Molecular Weight | 245.09 g/mol | [8] |

| Appearance | White to light yellow crystalline powder | [9] |

| Melting Point | 40-44 °C (for the related sulfonyl chloride) | [10] |

| Boiling Point | 100-102 °C at 0.5 mmHg (for the related sulfonyl chloride) | [10] |

| Solubility | Soluble in methanol and other common organic solvents like DCM, THF, acetonitrile | [9] |

Spectroscopic Characterization Profile

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[11]

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (typically 7.0-8.0 ppm). The proton at C4 (adjacent to the bromine) would appear as a doublet, coupled to the proton at C3. The proton at C3 would appear as a doublet coupled to the C4 proton. The coupling constant (J) would be characteristic of a four-bond coupling in a thiophene ring.

-

¹³C NMR: The spectrum would display four distinct signals for the aromatic carbons. The carbon attached to the bromine (C5) and the carbon attached to the sulfonyl fluoride group (C2) would be significantly influenced by these electron-withdrawing substituents.

-

¹⁹F NMR: A single sharp peak is expected, typically in the range of +60 to +75 ppm, which is characteristic of aryl sulfonyl fluorides.[11]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the S=O bonds of the sulfonyl group (approx. 1410-1380 cm⁻¹ and 1210-1180 cm⁻¹, respectively), C-S stretching within the thiophene ring, and vibrations corresponding to the C-Br and S-F bonds.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 244 and 246.

Synthesis and Purification

The synthesis of aryl sulfonyl fluorides can be achieved through various methods, including the conversion of sulfonic acids, sulfonamides, or thiols.[7][12] A highly reliable and common laboratory-scale approach for preparing this compound involves a two-step sequence starting from the commercially available 2-bromothiophene. This process first installs a sulfonyl chloride group, which is subsequently converted to the more stable sulfonyl fluoride via halogen exchange.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Causality: The choice of chlorosulfonic acid in the first step is due to its high reactivity as an electrophilic sulfonating agent, readily reacting with the electron-rich thiophene ring.[13] The subsequent halogen exchange is driven by the high affinity of potassium fluoride for the sulfonyl chloride, especially when the fluoride ion is solubilized by a phase-transfer catalyst like 18-crown-6 ether.[7]

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride [13]

-

To a stirred solution of 2-bromothiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a dropping funnel and cooled to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-bromothiophene-2-sulfonyl chloride.

Step 2: Synthesis of this compound [7]

-

Dissolve the crude 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in acetonitrile (MeCN).

-

Add potassium fluoride (KF, 2.0-3.0 eq) and a catalytic amount of 18-crown-6 ether (0.1 eq).

-

Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is a powerful bifunctional building block, offering two distinct and orthogonally reactive sites: the sulfonyl fluoride group and the carbon-bromine bond. This duality allows for sequential, controlled modifications to build molecular complexity.

Reactions at the Sulfonyl Fluoride Moiety: SuFEx Click Chemistry

The S-F bond in sulfonyl fluorides is kinetically stable but thermodynamically poised for reaction.[14] It readily undergoes nucleophilic substitution with a wide range of O-, N-, and S-nucleophiles, typically catalyzed by an organic base like 1,8-Diazabicycloundec-7-ene (DBU) or a Lewis acid.[14][15] This reaction is the cornerstone of SuFEx chemistry, forming robust sulfonamide, sulfonate ester, or related linkages.[4] The reaction's high efficiency, selectivity, and biocompatibility make it a true "click" reaction.[5]

Caption: General mechanism of the SuFEx reaction.

Protocol: Sulfonamide Synthesis via SuFEx [15]

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like THF or acetonitrile.

-

Add an organic base such as triethylamine (TEA, 1.5 eq) or DBU (1.2 eq).

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired sulfonamide.

Reactions at the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position of the thiophene ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi reactions.[5][13] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, providing a powerful vector for molecular diversification.

Protocol: Suzuki-Miyaura Cross-Coupling [13]

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (K₃PO₄, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).

-

Heat the mixture to 90-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the 5-arylthiophene-2-sulfonyl fluoride derivative.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool across multiple scientific disciplines.

Medicinal Chemistry and Covalent Drug Discovery

Sulfonyl fluorides have emerged as a privileged class of "warheads" for designing covalent inhibitors and chemical probes.[16][17] They can form stable, covalent bonds with nucleophilic amino acid residues—such as serine, threonine, lysine, and tyrosine—that are often found within the binding sites of enzymes.[17][18] Unlike highly reactive and potentially promiscuous electrophiles, the reactivity of sulfonyl fluorides is context-dependent, often requiring proximity and precise orientation within a protein's active site to be unleashed.[19] This "proximity-enabled" reactivity leads to higher selectivity and a lower risk of off-target effects.

By incorporating this compound into a ligand designed to bind a specific protein, researchers can create highly selective and potent covalent inhibitors. The thiophene core can be elaborated via cross-coupling to optimize binding affinity and pharmacokinetic properties, while the sulfonyl fluoride serves as the covalent anchor.

Sources

- 1. Buy Thiophene-2-sulfonyl fluoride | 382-99-0 [smolecule.com]

- 2. Buy this compound | 108158-00-5 [smolecule.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. angenechemical.com [angenechemical.com]

- 9. lookchem.com [lookchem.com]

- 10. 5-溴噻吩-2-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromothiophene-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromothiophene-2-sulfonyl Fluoride in Modern Chemistry

This compound is a key building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features—a bromine-substituted thiophene ring and a highly reactive sulfonyl fluoride group—make it a valuable reagent, particularly in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This area of research enables the rapid and efficient construction of complex molecules with diverse applications.[1] The stability of the sulfonyl fluoride group under many reaction conditions, coupled with its reactivity towards nucleophiles, allows for its incorporation into a wide array of molecular scaffolds, making it a compound of significant interest for drug discovery and materials science.[2][3]

This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of this compound. As a Senior Application Scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the chosen analytical strategies, providing a robust framework for researchers working with this and similar molecules.

Synthesis and Purification: Establishing a Foundation of Purity

The definitive elucidation of a chemical structure begins with the synthesis of a pure sample. Impurities from starting materials or side-products can significantly complicate spectral interpretation. A common and effective route to this compound involves a two-step process starting from 2-bromothiophene.

Part 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride

The first step is the chlorosulfonation of 2-bromothiophene. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring, primarily at the 5-position due to the directing effects of the bromine atom and the sulfur heteroatom.

Experimental Protocol: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl gas produced.

-

Initial Cooling: Cool the flask containing 2-bromothiophene in an ice/salt bath to 0-5 °C.

-

Slow Addition: Add chlorosulfonic acid dropwise to the cooled 2-bromothiophene with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromothiophene-2-sulfonyl chloride.[4]

Part 2: Conversion to this compound

The second step is a halogen exchange reaction, converting the more reactive sulfonyl chloride to the desired sulfonyl fluoride. This is typically achieved using a fluoride salt.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 5-bromothiophene-2-sulfonyl chloride in a suitable solvent like acetonitrile.

-

Addition of Fluoride Source: Add an excess of a fluoride source, such as potassium fluoride or potassium bifluoride (KHF₂).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.[3]

The Analytical Workflow: A Multi-faceted Approach to Structure Elucidation

The unambiguous determination of the structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information about the number, environment, and connectivity of the hydrogen atoms on the thiophene ring.

-

Predicted Spectrum: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

-

The proton at the 3-position (H-3) will be a doublet due to coupling with the proton at the 4-position (H-4).

-

The proton at the 4-position (H-4) will also be a doublet due to coupling with H-3.

-

-

Chemical Shifts (δ): The electron-withdrawing nature of the sulfonyl fluoride and bromine groups will deshield the protons, causing them to resonate at a relatively high chemical shift, likely in the range of 7.0-8.0 ppm. The proton adjacent to the sulfonyl fluoride group (H-3) is expected to be further downfield than the proton adjacent to the bromine (H-4).

-

Coupling Constants (J): The coupling constant between H-3 and H-4 (³JHH) is expected to be in the range of 3-5 Hz, which is typical for protons on a thiophene ring.

Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a standard one-pulse sequence. Key parameters include a spectral width covering the aromatic region, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Predicted Spectrum: Four distinct signals are expected, corresponding to the four carbon atoms of the thiophene ring.

-

The carbon atom bonded to the sulfonyl fluoride group (C-2) will be significantly deshielded and may appear as a doublet due to coupling with the fluorine atom (¹JCF).

-

The carbon atom bonded to the bromine atom (C-5) will also be downfield, but likely to a lesser extent than C-2.

-

The two CH carbons (C-3 and C-4) will appear in the aromatic region, with their chemical shifts influenced by the adjacent substituents.

-

Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated sample (20-30 mg) if needed.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

¹⁹F NMR Spectroscopy: A Unique Probe for the Sulfonyl Fluoride Group

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional group.

-

Predicted Spectrum: A single signal is expected, corresponding to the fluorine atom of the sulfonyl fluoride group.

-

Chemical Shift (δ): The chemical shift of the fluorine atom in an aryl sulfonyl fluoride typically appears in the range of +40 to +80 ppm relative to CFCl₃.[1] The specific chemical shift will be influenced by the electronic environment of the thiophene ring.

-

Coupling: The fluorine signal may show long-range coupling to the proton at the 3-position (⁴JHF), which would appear as a small splitting of the main peak.

Protocol for ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing ¹⁹F.

-

Data Acquisition: A standard one-pulse sequence is used. Proton decoupling can be applied to simplify the spectrum and remove any H-F couplings.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.6 - 7.9 | Doublet | 3-5 | H-3 |

| ¹H | 7.2 - 7.5 | Doublet | 3-5 | H-4 |

| ¹³C | 140 - 145 | Doublet | ~15-25 (¹JCF) | C-2 |

| ¹³C | 135 - 140 | Singlet | - | C-5 |

| ¹³C | 130 - 135 | Singlet | - | C-3 or C-4 |

| ¹³C | 125 - 130 | Singlet | - | C-4 or C-3 |

| ¹⁹F | +50 to +70 | Singlet (or narrow multiplet) | - | -SO₂F |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is crucial for confirming the molecular weight of the target compound and providing further structural information through its fragmentation pattern.

-

Expected Molecular Ion: The molecular formula of this compound is C₄H₂BrFO₂S₂. The exact mass will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio). This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

-

Fragmentation Pattern: Electron impact (EI) ionization is expected to cause fragmentation of the molecule. Key fragmentation pathways may include:

-

Loss of the fluorine atom.

-

Loss of the SO₂F group.

-

Cleavage of the thiophene ring.

-

Caption: Predicted mass spectrometry fragmentation of this compound.

Protocol for Mass Spectrometry Acquisition

-

Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use electron impact (EI) ionization to generate charged fragments.

-

Mass Analysis: Analyze the mass-to-charge ratio of the ions using a quadrupole, time-of-flight, or other mass analyzer.

-

Data Analysis: Identify the molecular ion peaks and major fragment ions. The isotopic pattern of bromine should be clearly visible.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment | Notes |

| 244/246 | [C₄H₂BrFO₂S₂]⁺˙ | Molecular ion peak (M⁺˙), showing the 1:1 bromine isotopic pattern. |

| 225/227 | [C₄H₂BrO₂S₂]⁺ | Loss of a fluorine radical. |

| 161/163 | [C₄H₂BrS]⁺ | Loss of the SO₂F radical. |

X-ray Crystallography: The Gold Standard for Structure Confirmation

While spectroscopic methods provide a detailed picture of the molecular connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure.[5]

-

Expected Structural Features:

-

A planar thiophene ring.

-

Tetrahedral geometry around the sulfur atom of the sulfonyl group.

-

Characteristic bond lengths and angles for the C-Br, C-S, S=O, and S-F bonds.

-

Obtaining a single crystal suitable for X-ray diffraction can be a trial-and-error process involving the slow evaporation of a solution of the purified compound in various solvents.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of this compound is a clear example of the power of a multi-technique analytical approach. While each method provides valuable information, it is the synergy between NMR, MS, and potentially X-ray crystallography that allows for the unequivocal assignment of the molecular structure. This guide provides a framework for researchers to not only acquire the necessary data but also to understand the underlying principles that make each technique a vital part of the structure elucidation process.

References

-

LookChem. (n.d.). 5-Bromothiophene-2-sulfonamide. Retrieved from [Link]

- Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.

- Nia, Y., et al. (2017). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide....

- The Journal of Organic Chemistry. (2025). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidone (NMP)-Promoted Thia-Michael Addition.

-

MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

- Leng, J., & Qin, H.-L. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.

Sources

- 1. Buy this compound | 108158-00-5 [smolecule.com]

- 2. Crystal structure and Hirshfeld analysis of 2-(5-bromo-thio-phen-2-yl)aceto-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromothiophene-2-sulfonyl Fluoride

Introduction

5-Bromothiophene-2-sulfonyl fluoride (CAS No: 108158-00-5) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its structure features a thiophene ring functionalized with two key groups: a bromine atom at the 5-position, which serves as a handle for cross-coupling reactions, and a sulfonyl fluoride group at the 2-position. The sulfonyl fluoride moiety is particularly notable for its unique reactivity profile. It is relatively stable under physiological conditions yet can react selectively with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and threonine), making it a valuable "warhead" for designing covalent inhibitors and chemical probes.[1][2]

This compound is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions for forging robust covalent links.[3][1] The stability and predictable reactivity of the S-F bond, compared to the more hydrolytically sensitive S-Cl bond, offer distinct advantages in multi-step synthesis and biological applications.[4][5] This guide provides a detailed examination of the synthesis, purification, and comprehensive characterization of this important reagent.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrFO₂S₂ | PubChem |

| Molecular Weight | 245.09 g/mol | PubChem |

| Appearance | Solid (typical) | N/A |

| Density | ~1.88 g/cm³ | ChemSrc |

| Boiling Point | >110°C | ChemSrc |

| CAS Number | 108158-00-5 | Smolecule |

Synthesis Pathway

The synthesis of this compound is most effectively achieved via a two-step process starting from 2-bromothiophene. The initial step involves the introduction of a sulfonyl chloride group, which is subsequently converted to the target sulfonyl fluoride through a halogen exchange reaction.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Part 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride

This initial step is an electrophilic aromatic substitution. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (+SO₂Cl), which preferentially attacks the electron-rich 5-position of the 2-bromothiophene ring due to the directing effects of the sulfur heteroatom and the bromine substituent.

-

Reagents and Equipment:

-

2-Bromothiophene

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM, anhydrous)

-

Ice bath

-

Round-bottom flask with a dropping funnel and nitrogen inlet

-

Magnetic stirrer

-

-

Procedure:

-

In a fume hood, charge a dry round-bottom flask with 2-bromothiophene (1.0 eq) dissolved in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0°C under a nitrogen atmosphere.

-

Slowly add chlorosulfonic acid (approx. 3.0-4.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C. The reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield crude 5-bromothiophene-2-sulfonyl chloride, which can be used in the next step with or without further purification.[6]

-

Part 2: Conversion to this compound

This step is a nucleophilic halide exchange reaction (Halex reaction). The fluoride ion (from KF) displaces the chloride on the sulfonyl group. The use of a phase-transfer catalyst, such as 18-crown-6, is crucial to facilitate the transport of the fluoride ion from the solid phase into the organic phase where the reaction occurs.[4]

-

Reagents and Equipment:

-

Crude 5-Bromothiophene-2-sulfonyl chloride (1.0 eq)

-

Potassium fluoride (KF, spray-dried, anhydrous, ~2.0-3.0 eq)

-

18-crown-6 (catalytic amount, ~0.1 eq)

-

Acetonitrile (MeCN, anhydrous)

-

Standard reflux apparatus

-

-

Procedure:

-

To a flask containing the crude 5-bromothiophene-2-sulfonyl chloride, add anhydrous acetonitrile, spray-dried potassium fluoride, and 18-crown-6.

-

Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours.

-

Monitor the conversion by TLC or GC-MS. The sulfonyl fluoride product will have a different retention factor than the starting sulfonyl chloride.

-

After completion, cool the reaction mixture to room temperature and filter to remove the excess KF and formed KCl.

-

Rinse the filter cake with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification

The crude product is typically purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing polarity) is generally effective at separating the product from residual starting materials and byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed in vacuo to yield the final product.

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Structure of this compound.

Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (~7.0-7.8 ppm), each integrating to 1H, with a small coupling constant (J ≈ 4.0 Hz) characteristic of thiophene ring protons. |

| ¹³C NMR | Four distinct signals for the thiophene ring carbons. The carbon bearing the SO₂F group and the carbon bearing the Br atom will be significantly shifted. |

| ¹⁹F NMR | A sharp singlet in the typical range for sulfonyl fluorides (approx. +40 to +70 ppm relative to CFCl₃).[7] |

| FT-IR (cm⁻¹) | Strong S=O asymmetric (~1400-1430) and symmetric (~1200-1230) stretches. A strong S-F stretch (~800-850 cm⁻¹). Aromatic C-H stretch (>3000 cm⁻¹) and C=C stretches (~1500-1600 cm⁻¹). C-Br stretch (~500-600 cm⁻¹). |

| Mass Spec (EI/ESI) | Molecular ion peak cluster [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound. Common fragments include [M-F]⁺, [M-SO₂F]⁺, and [M-Br]⁺. The protonated molecular ion [M+H]⁺ is expected at m/z 244.87. |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The two protons on the thiophene ring are in different chemical environments and will appear as two distinct doublets. The proton at the 3-position will be coupled to the proton at the 4-position, resulting in a characteristic doublet splitting pattern.

-

¹⁹F NMR: The presence of a single, sharp peak confirms the successful installation of the sulfonyl fluoride group and the absence of other fluorine-containing impurities. Its chemical shift is highly indicative of the -SO₂F environment.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The most diagnostic peaks are the strong, sharp bands corresponding to the sulfonyl group (S=O) stretching vibrations. The S-F bond vibration is also a key indicator of successful synthesis.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. The isotopic pattern observed in low-resolution MS is definitive proof of the presence of one bromine atom, as ⁷⁹Br and ⁸¹Br have nearly equal natural abundance, leading to two peaks of similar intensity separated by 2 Da.[3][8]

Safety and Handling

This compound and its synthetic precursor, 5-bromothiophene-2-sulfonyl chloride, should be handled with care in a well-ventilated fume hood.

-

Hazards: Sulfonyl halides are reactive electrophiles and are considered corrosive and potential skin sensitizers. They can cause severe skin burns and eye damage. They are also moisture-sensitive.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Handling: Use anhydrous conditions for reactions and storage. Store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

References

- BLD Pharm. (n.d.). 55854-45-0|5-Methylthiophene-2-sulfonyl chloride.

- ChemWhat. (n.d.). 5-METHYL-2-THIOPHENESULFONYL CHLORIDE | 55854-45-0.

- LookChem. (n.d.). Cas Number 55854-45-0|5-Methylthiophene-2-sulfonyl chloride.

- Angene Chemical. (n.d.). 2-Thiophenesulfonyl chloride, 5-methyl-|55854-45-0.

- Accela ChemBio Inc. (2023). 55854-45-0,5-Methylthiophene-2-sulfonyl Chloride-AccelaChem.

- Smolecule. (n.d.). Buy this compound | 108158-00-5.

- ChemicalBook. (n.d.). This compound | 108158-00-5.

- Thakral, S., et al. (2018). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k).

- Choi, Y. S. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Bromothiophene-2-sulfonyl chloride 97 | 55854-46-1.

- PubChem. (n.d.). 5-Bromo-3-chloropyridine-2-sulfonyl Fluoride.

- Royal Society of Chemistry. (2015).

- Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- National Institutes of Health. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH.

- Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to sulfonic Acids. PDXScholar.

- PubMed. (2024). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition.

- PubMed. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.

- National Institutes of Health. (n.d.).

- ResearchGate. (2021). (PDF) Synthetic Routes to Arylsulfonyl Fluorides.

- ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)....

- PubChem. (n.d.). 5-Bromo-2-thiophenesulfonamide.

- ResearchGate. (n.d.). Sections of the ¹⁹F{¹H} NMR spectrum (top) and the ¹⁹F NMR spectrum (bottom)

- SpectraBase. (n.d.).

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ChemicalBook. (n.d.). 5-Bromothiophene-2-carbaldehyde(4701-17-1)IR1.

- Amerigo Scientific. (n.d.). 5-Bromo-2-thiophenesulfonyl fluoride (95% (GC)).

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde.

- ACS Publications. (2024). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition.

- The Royal Society of Chemistry. (2018). Supporting Information 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF), a New SuFEx Clickable Reagent, and the Application for Regioselective Construction of 5-Sulfonylfluoro. Isoxazoles.

Sources

- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 108158-00-5 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromothiophene-2-sulfonyl fluoride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiophene-2-sulfonyl fluoride is a reactive organosulfur compound featuring a privileged thiophene scaffold. While specific biological targets of this particular molecule are not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action rooted in covalent modification of protein targets. This guide synthesizes the well-established principles of sulfonyl fluoride reactivity and the role of the thiophene moiety in medicinal chemistry to propose a detailed putative mechanism of action. Furthermore, this document provides a comprehensive suite of experimental protocols for researchers to elucidate and validate the specific biological activities and targets of this compound and similar covalent inhibitors.

Introduction: The Emerging Role of Covalent Inhibitors in Drug Discovery

The paradigm of drug design has traditionally centered on non-covalent, reversible interactions between a small molecule and its biological target. However, the last two decades have witnessed a resurgence in the development of covalent inhibitors, a class of molecules that form a stable, irreversible bond with their target protein.[1] This covalent engagement offers several potential advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for reversible inhibitors.[1]

At the heart of covalent inhibitor design is the "warhead," an electrophilic functional group that reacts with a nucleophilic amino acid residue on the target protein. Sulfonyl fluorides have emerged as a particularly versatile class of warheads due to their unique reactivity profile.[2] They are relatively stable in aqueous environments yet can be "tuned" to react with a variety of nucleophilic amino acids, including serine, lysine, tyrosine, and histidine.[2] This guide focuses on a specific sulfonyl fluoride, this compound, to illustrate the principles of its mechanism of action.

The Chemistry of Covalent Inhibition by Aryl Sulfonyl Fluorides

The mechanism of action of this compound is predicated on the reactivity of its sulfonyl fluoride group. This functional group acts as an electrophilic center that is susceptible to nucleophilic attack by amino acid side chains within a protein's binding pocket.

The Two-Step Mechanism of Covalent Modification

The covalent modification of a protein target by a sulfonyl fluoride inhibitor typically proceeds through a two-step mechanism:[3]

-

Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial binding event is governed by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is described by the inhibition constant, KI.

-

Irreversible Covalent Bonding: Following initial binding, the nucleophilic side chain of a nearby amino acid residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage. This irreversible step is characterized by the rate constant of inactivation, kinact.

The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the binding affinity and the reactivity of the inhibitor.[3]

Reactivity with Nucleophilic Amino Acid Residues

Unlike some other covalent warheads that are highly specific for cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acids. The specific residue targeted depends on its pKa, accessibility within the binding site, and the local microenvironment. Potential targets include:

-

Serine: The hydroxyl group of serine, particularly when activated within the catalytic triad of serine proteases, is a common target for sulfonyl fluorides.[4]

-

Lysine: The ε-amino group of lysine can act as a nucleophile to form a stable sulfonamide bond.

-

Tyrosine: The hydroxyl group of tyrosine is another potential site of covalent modification.

-

Histidine: The imidazole side chain of histidine can also be targeted by sulfonyl fluorides.

The Role of the Thiophene Ring and Bromine Substituent

The thiophene ring in this compound is a "privileged scaffold" in medicinal chemistry. It is a bioisostere of the benzene ring, meaning it has a similar size and shape but different electronic properties.[5] The sulfur atom in the thiophene ring can participate in hydrogen bonding and π-stacking interactions, which can contribute to the initial non-covalent binding affinity (KI) of the molecule to its target.[5]

The bromine atom at the 5-position of the thiophene ring is an electron-withdrawing group. This has two main implications for the molecule's reactivity:

-

Modulation of Electrophilicity: The electron-withdrawing nature of the bromine atom can increase the electrophilicity of the sulfonyl fluoride group, potentially increasing the kinact of the covalent modification step.

-

Synthetic Handle: Brominated thiophenes are valuable intermediates in organic synthesis, allowing for further modification of the molecule through cross-coupling reactions to improve potency and selectivity.[1][6]

Proposed Mechanism of Action of this compound

Based on the principles outlined above, the proposed mechanism of action for this compound is as follows:

-

Target Recognition and Binding: The molecule will initially bind reversibly to a protein target. The thiophene ring and its substituents will play a key role in determining the binding affinity and specificity.

-

Covalent Sulfonylation: A nucleophilic amino acid residue (likely serine, lysine, tyrosine, or histidine) within the binding pocket will attack the electrophilic sulfur atom of the sulfonyl fluoride group.

-

Irreversible Inhibition: The formation of a stable covalent bond between the thiophene sulfonyl moiety and the protein target will lead to irreversible inhibition of the protein's function.

The specific protein or proteins targeted by this compound would need to be determined experimentally. Given the broad reactivity of the sulfonyl fluoride warhead, it is possible that this compound could have multiple cellular targets.

Experimental Protocols for Elucidating the Mechanism of Action

A systematic approach is required to definitively determine the mechanism of action of this compound. The following experimental workflows are designed to identify protein targets, characterize the kinetics of inhibition, and validate the covalent nature of the interaction.

Target Identification using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique for identifying the cellular targets of covalent inhibitors.[2] This workflow involves synthesizing a probe version of this compound that incorporates a reporter tag (e.g., an alkyne or biotin) for visualization and enrichment.

Step-by-Step Protocol:

-

Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne.

-

Cell Treatment: Treat cultured cells or a cell lysate with the alkyne-tagged probe.

-

Cell Lysis: Lyse the cells to release the proteome.

-

Click Chemistry: Conjugate the alkyne-tagged proteins to a biotin-azide reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.

-

Proteolytic Digestion: Digest the enriched proteins into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets and the specific site of covalent modification.[7][8]

Kinetic Characterization of Enzyme Inhibition

Once a putative enzyme target has been identified, it is crucial to characterize the kinetics of inhibition to confirm a covalent mechanism and determine the inhibitor's potency.

Step-by-Step Protocol for Determining kinact and KI :[9][10][11]

-

Enzyme Assay: Establish a continuous or discontinuous assay to measure the activity of the target enzyme.

-

Progress Curves: Incubate the enzyme with various concentrations of this compound and monitor the enzyme activity over time in the presence of a substrate.

-

Data Analysis: Fit the progress curves to the appropriate equation for irreversible inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

-

Determination of kinact and KI : Plot the kobs values against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at which the inactivation rate is half-maximal (KI).[3]

| Parameter | Description | Units |

| kinact | Maximal rate of inactivation | s-1 |

| KI | Inhibitor concentration at ½ kinact | M |

| kinact/KI | Second-order rate constant of inactivation | M-1s-1 |

Validation of Covalent Modification by Mass Spectrometry

Intact protein mass spectrometry can be used to directly confirm the covalent modification of the target protein.

Step-by-Step Protocol:

-

Incubation: Incubate the purified target protein with this compound.

-

Mass Analysis: Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).

-

Confirmation: A mass shift corresponding to the molecular weight of the 5-bromothiophene-2-sulfonyl moiety will confirm covalent adduct formation.

Conclusion

This compound is a reactive molecule with the potential to act as a covalent inhibitor of a range of protein targets. Its mechanism of action is likely to involve the irreversible sulfonylation of nucleophilic amino acid residues within a protein binding site. The thiophene core and bromine substituent are expected to play important roles in modulating the binding affinity and reactivity of the compound. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the mechanism of action of this compound and other novel covalent inhibitors, paving the way for their potential development as therapeutic agents or chemical probes.

References

- Shannon, D. A., Gu, C., McLaughlin, C. J., Kaiser, M., van der Hoorn, R. A., & Weerapana, E. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem : a European journal of chemical biology, 13(16), 2327–2330.

- The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Zhang, T., Zhang, M., Han, Q., & Li, Z. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem : a European journal of chemical biology, 23(4), e202100628.

- Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling. (2025). BenchChem.

- Hett, E. C., Xu, H., Geoghegan, K. F., Gopalsamy, A., Kyne, R. E., Jr, Menard, C. A., Narayanan, A., Parikh, M. D., Liu, S., Roberts, L., Robinson, R. P., Tones, M. A., & Jones, L. H. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS chemical biology, 10(4), 1097–1106.

- Nonomiya, J., Li, K., Tota, M. R., Quinn, R. J., & Mulvihill, M. M. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical chemistry, 95(7), 3779–3788.

- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Analytical Chemistry, 95(7), 3779-3788.

- Maurer, T., & Fung, S. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of medicinal chemistry.

- Strelow, J. M., & Kulanthaivel, P. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry, 15(1), 21–34.

- Zhang, T., & Li, Z. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1447, 141–151.

- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology, 1447, 141-151.

- Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. The Biochemical journal, 257(2), 419–424.

- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific

- Singh, H., Chawla, A., & Singh, T. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 14(12), 2391–2420.

- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 277( Pt 3), 869–874.

- Analysis of kinetic data for irreversible enzyme inhibition. (1989). Biochemical Journal, 257(2), 419-424.

- Wang, Y., Zhang, Y., & Yang, C. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical science, 12(23), 7949–7965.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4337.

- Brominated Thiophene Derivatives: Key Building Blocks for Organic Electronics. (n.d.). Ningbo Innopharmchem.

- The Role of Brominated Thiophene Derivatives in Organic Electronics. (2025). Angene.

- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022).

- Dimerization reactions with oxidized brominated thiophenes. (2007). New Journal of Chemistry, 31(6), 924-929.

- Kim, D. K., Kim, J. H., Kim, S. W., Kim, D. W., Park, Y. M., Kim, S. J., & Rhee, C. S. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, asthma & immunology research, 6(2), 136–144.

- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(12), 2391-2420.

- Dimerization reactions with oxidized brominated thiophenes. (2007). New Journal of Chemistry, 31(6), 924-929.

- Kam, C. M., Hudig, D., & Powers, J. C. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular immunology, 29(6), 713–721.

- Covalent inhibitors containing sulfonyl fluoride moieties. (n.d.).

- This compound. (n.d.). Smolecule.

- Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin. Biochemistry, 3(6), 783–791.

- Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). Journal of medicinal chemistry, 62(17), 7869–7880.

- A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. (2017). Organic & Biomolecular Chemistry, 15(41), 8784-8793.

- van der Linden, W. A., Basset, C., Sae-Heng, M., Tsuboyama, N., Tapper, J., & Overkleeft, H. S. (2013). Peptido sulfonyl fluorides as new powerful proteasome inhibitors. Journal of medicinal chemistry, 56(1), 115–123.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Dual Role of 5-Bromothiophene-2-sulfonyl Fluoride in SuFEx Click Chemistry: A Technical Guide for Advanced Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 5-Bromothiophene-2-sulfonyl fluoride as a versatile and strategic building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Addressed to researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles of SuFEx, the nuanced reactivity of this heteroaromatic sulfonyl fluoride, and its applications in both modular synthesis and the rational design of covalent inhibitors. We will delve into the mechanistic underpinnings of SuFEx catalysis, provide field-proven experimental protocols for analogous systems, and present a forward-looking perspective on its potential in expanding the chemical space for functional molecules.

Introduction: The SuFEx Paradigm and the Ascendancy of Sulfonyl Fluorides

Click chemistry, a concept introduced by K. Barry Sharpless, champions the use of highly reliable and specific reactions for the rapid synthesis of novel functional molecules.[1] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone of this philosophy, offering a powerful and modular method for the formation of robust sulfonate and sulfonamide linkages.[1] At the heart of SuFEx chemistry lies the unique reactivity profile of the sulfonyl fluoride (-SO₂F) group. While remarkably stable under a wide range of synthetic conditions, including aqueous environments, the S-F bond can be selectively activated to undergo nucleophilic substitution with high efficiency and specificity.[2][3] This "dormant" reactivity is a key feature that allows for its application in complex molecular settings, from materials science to chemical biology.[4]

Aryl and heteroaryl sulfonyl fluorides are particularly valuable SuFEx partners due to their tunable electronic properties and the stability of the resulting sulfonates. Among these, this compound stands out as a bifunctional reagent of significant interest. The electron-withdrawing nature of the sulfonyl fluoride group and the bromine atom enhances the electrophilicity of the sulfur center, making it a prime candidate for SuFEx reactions. Concurrently, the bromine atom serves as a versatile handle for subsequent cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.

This guide will illuminate the multifaceted role of this compound in SuFEx chemistry, focusing on its application in creating diverse molecular architectures and its emerging role in the development of targeted covalent therapeutics.

Mechanistic Insights: Activating the S-F Bond

The remarkable stability of the S-F bond in sulfonyl fluorides necessitates the use of specific activation methods to unleash its reactivity for SuFEx transformations. The reaction generally proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The efficiency of this process is highly dependent on the nature of the nucleophile, the catalyst, and the solvent system.

The Role of Catalysis in SuFEx

Several catalytic systems have been developed to facilitate the SuFEx reaction, each with its own advantages and substrate scope.

-

Base-Catalyzed SuFEx: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) are highly effective in promoting the reaction, particularly with phenolic nucleophiles.[1][5] These bases are thought to activate the nucleophile by deprotonation, thereby increasing its reactivity towards the sulfonyl fluoride.

-

Lewis Acid Catalysis: Lewis acids, such as calcium bistriflimide (Ca(NTf₂)₂), have been shown to activate the sulfonyl fluoride by coordinating to the fluorine and/or oxygen atoms of the sulfonyl group.[6] This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

-

Synergistic Catalysis: The combination of a hindered guanidine base like BTMG with a silylating agent such as hexamethyldisilazane (HMDS) has led to the development of "Accelerated SuFEx Click Chemistry" (ASCC).[5] This system allows for the direct use of alcohols as nucleophiles, with the HMDS likely serving to activate the alcohol and sequester the fluoride byproduct.

The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions. For a heteroaromatic system like this compound, the electron-deficient nature of the thiophene ring is expected to enhance its reactivity in SuFEx transformations.

This compound in Modular Synthesis

The dual reactivity of this compound makes it an attractive building block for creating diverse molecular libraries through a two-stage synthetic strategy: SuFEx coupling followed by cross-coupling at the bromine-bearing position.

SuFEx Reactions with Phenolic Nucleophiles

The reaction of this compound with phenols is expected to proceed efficiently in the presence of a suitable base to yield the corresponding aryl sulfonates. These products can then undergo further functionalization.

Reaction Setup:

Sources

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F [pubs.rsc.org]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 4. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]

- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromothiophene-2-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Versatile Chemical Probe

5-Bromothiophene-2-sulfonyl fluoride is a bifunctional molecule of significant interest in contemporary chemical biology and drug discovery. Its structure incorporates a thiophene ring, a common scaffold in medicinal chemistry, substituted with a bromine atom that allows for further synthetic elaboration via cross-coupling reactions, and a sulfonyl fluoride moiety. The sulfonyl fluoride group has emerged as a key electrophilic "warhead" for the development of covalent inhibitors and chemical probes, valued for its unique balance of stability and reactivity towards nucleophilic amino acid residues in proteins.[1][2][3] This guide provides a comprehensive overview of the synthesis and the expected spectroscopic characteristics of this compound, offering a foundational understanding for its application in research.

Synthesis of this compound: A Proposed Pathway

The initial step is the chlorosulfonylation of 2-bromothiophene. This reaction is typically achieved by treating the thiophene with an excess of chlorosulfonic acid, a powerful electrophilic reagent. The electron-rich nature of the thiophene ring directs the sulfonation to the 5-position, yielding 5-bromothiophene-2-sulfonyl chloride.[4]

In the second step, the resulting sulfonyl chloride is converted to the corresponding sulfonyl fluoride. This transformation is commonly accomplished through a halogen exchange reaction using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[1]

Experimental Protocol:

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

-

In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, add 2-bromothiophene (1 equivalent).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 5-bromothiophene-2-sulfonyl chloride is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of this compound

-

To a solution of 5-bromothiophene-2-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add potassium fluoride (2-3 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.2 - 7.4 | Doublet | ~ 4.0 | H-3 |

| ~ 7.6 - 7.8 | Doublet | ~ 4.0 | H-4 |

The proton at the 4-position (H-4) is expected to appear at a lower field (higher ppm) due to the deshielding effect of the adjacent sulfonyl fluoride group. The proton at the 3-position (H-3) will be at a relatively higher field. The coupling constant of approximately 4.0 Hz is characteristic of ortho-coupling between protons on a thiophene ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals for the four carbon atoms of the thiophene ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 115 - 120 | C-5 |

| ~ 128 - 132 | C-3 |

| ~ 135 - 140 | C-4 |

| ~ 140 - 145 | C-2 |

The carbon atom bearing the bromine (C-5) is expected to be at the highest field due to the heavy atom effect. The carbon attached to the sulfonyl fluoride group (C-2) will be significantly downfield. The remaining two carbons of the thiophene ring (C-3 and C-4) will appear in the aromatic region, with C-4 being more deshielded than C-3.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be the most definitive for confirming the presence of the sulfonyl fluoride moiety. It is expected to show a single signal.[6]

| Predicted Chemical Shift (δ, ppm) | Reference |

| +40 to +70 | CFCl₃ |

The chemical shift for aryl sulfonyl fluorides typically falls in the range of +40 to +70 ppm relative to CFCl₃.[7][8] The exact position will be influenced by the electronic environment of the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3100 | C-H stretching (aromatic) |

| ~ 1400 - 1450 | C=C stretching (thiophene ring) |

| ~ 1380 - 1420 | S=O asymmetric stretching |

| ~ 1180 - 1220 | S=O symmetric stretching |

| ~ 800 - 850 | S-F stretching |

| ~ 700 - 750 | C-Br stretching |

The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl group.[9] The S-F stretching frequency is also a key diagnostic peak.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| ~ 244 & 246 | Molecular ion peak ([M]⁺) showing isotopic pattern for bromine (¹⁹Br and ⁸¹Br) |

| ~ 179 & 181 | Loss of SO₂F |

| ~ 165 | Loss of Br |

| ~ 83 | Thiophene ring fragment |

The molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units, which is indicative of the presence of a single bromine atom.[10] The fragmentation is likely to proceed through the loss of the sulfonyl fluoride group or the bromine atom.

Caption: Molecular structure of this compound.

Applications in Research and Drug Development

This compound is a valuable tool for researchers in several areas:

-

Covalent Probe Development: The sulfonyl fluoride moiety acts as a reactive handle to form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, and lysine.[1][2] This allows for the development of highly specific and potent enzyme inhibitors and activity-based probes.

-

Fragment-Based Drug Discovery: The relatively small size of this molecule makes it an ideal fragment for screening against biological targets. Hits can then be elaborated by leveraging the bromine atom for synthetic diversification through reactions like Suzuki or Stille coupling.[4]

-

SuFEx Click Chemistry: Sulfonyl fluorides are key components of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and specific reactions for creating robust chemical linkages.[11] this compound can serve as a versatile building block in SuFEx reactions.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of this compound, a compound with significant potential in chemical biology and medicinal chemistry. The proposed synthetic route offers a practical approach to its preparation. The outlined spectroscopic data, including NMR, IR, and MS, provide a solid foundation for its characterization and confirmation. As the interest in covalent chemical probes and SuFEx chemistry continues to grow, the utility of versatile building blocks like this compound is set to expand, making a thorough understanding of its properties essential for researchers in the field.

References

- ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA.

- The Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.

- PubChemLite. This compound (C4H2BrFO2S2).

- Smolecule. Buy this compound | 108158-00-5.

- ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene....

- Choi, Y. S.

- Unknown Source. 19F NMR Reference Standards.

- MDPI. Synthetic Routes to Arylsulfonyl Fluorides.

- PDXScholar. The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids.

- PubMed. Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition.

- Sigma-Aldrich. 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1.

- PubMed. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- NIH. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC.

- Benchchem. Spectroscopic Purity Analysis of Synthesized 5-Bromothiophene-2-carboxylic acid: A Comparative Guide.

- ResearchGate. (PDF) Synthetic Routes to Arylsulfonyl Fluorides.

- The Royal Society of Chemistry. Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.

- ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)....

- ResearchGate. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.

- ResearchGate. ¹⁹F NMR spectra of neat BrF5 at room temperature (top) and at 213 K....

- Unknown Source. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides.

- PubChem. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304.

- DTIC. Fluorine-19 Nuclear Magnetic Resonance.

- ChemicalBook. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum.

- Benchchem. The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide.

- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.

- The Royal Society of Chemistry. Supporting Information 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF), a New SuFEx Clickable Reagent, and the Application for Regi.

- NIH. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC.

- Unknown Source. Table of Characteristic IR Absorptions.

- AA Blocks. 108158-07-2 | 4-bromo-5-methylthiophene-2-sulfonyl fluoride.

- e-Publications@Marquette. The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides.

- SpectraBase. 5-Bromo-2-thiophenecarboxaldehyde - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. 5-Bromothiophene-2-carbaldehyde(4701-17-1)IR1.

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Unknown Source. INFRARED SPECTRA OF PHENOTHIAZINES.

Sources

- 1. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]